
(5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of bromo-methoxy compounds often involves multi-step chemical reactions, including bromination, methoxylation, and the incorporation of silicon-based protecting groups. An efficient synthesis method detailed for a related compound involves bromination followed by successive oxidation and nucleophilic substitution reactions, leading to high overall yields (Hirokawa, Horikawa, & Kato, 2000). Similarly, compounds involving pyrazole rings and tert-butyl-dimethylsilane groups could be synthesized through careful selection of starting materials and reaction conditions, ensuring regioselectivity and functional group compatibility.
Molecular Structure Analysis
Molecular structure analysis of bromo-methoxy pyrazole derivatives and tert-butyl-dimethylsilane compounds typically involves X-ray crystallography and advanced computational methods to determine conformation, bonding patterns, and electronic structure. For instance, studies on related compounds have reported detailed structural characteristics, highlighting the influence of substituents on molecular geometry and stability (Bouarata, Tebbani, & Mosset, 2012).
Chemical Reactions and Properties
The reactivity of "(5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane" would be influenced by its functional groups. Bromo groups are susceptible to nucleophilic substitution reactions, enabling further functionalization or coupling reactions. The methoxy group and pyrazole ring might participate in electrophilic substitution reactions, depending on reaction conditions. Studies on similar compounds have explored their reactivity in various chemical transformations, indicating a wide range of potential reactivities (Srikrishna, Sridharan, & Prasad, 2010).
Scientific Research Applications
1. Chemical Synthesis and Molecular Structure Analysis
- Chemical Synthesis Revisions : A study by Srikrishna et al. (2010) revised the structure of a product obtained in a Bronsted acid-catalyzed reaction, which is relevant to understanding complex chemical synthesis processes involving compounds like 5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane.
- Industrial Process Scale-Up : A paper by Zhang et al. (2022) discusses the scale-up of key intermediates for the synthesis of SGLT2 inhibitors, providing insights into industrial applications and synthetic strategies that might be relevant to similar compounds.
2. Biochemical and Pharmacological Studies
- FLAP Inhibitors Development : The development of FLAP inhibitors, as discussed by Stock et al. (2011) and Hutchinson et al. (2009), involves the use of complex molecules that might have structural similarities or relevance to 5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane in their synthesis or mechanism of action.
3. Advanced Material Synthesis and Applications
- Photophysical Properties and Materials Science : Research by Hu et al. (2013) on the synthesis and properties of pyrene derivatives hints at the potential for materials science applications and the development of optoelectronic devices, which may be relevant to the utilization of similar complex organic molecules.
- Nanoparticle Fluorescence : Fischer et al. (2013) studied the enhanced brightness emission of nanoparticles from polyfluorene blocks, indicating the potential of complex organic molecules in creating advanced materials with specific optical properties.
properties
IUPAC Name |
(5-bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2OSi/c1-11(2,3)16(5,6)15-8-9-7-10(12)14(4)13-9/h7H,8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZWSTLLMXPMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NN(C(=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1-methylpyrazol-3-yl)methoxy-tert-butyl-dimethylsilane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

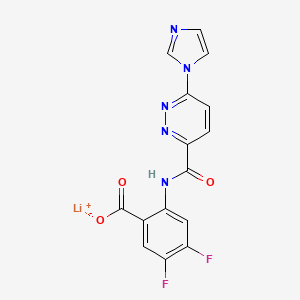
![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)
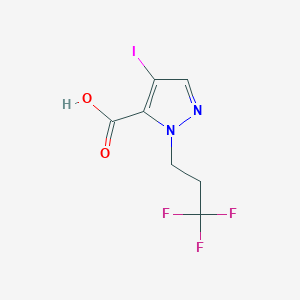
![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)
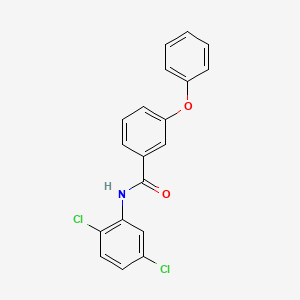
![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)
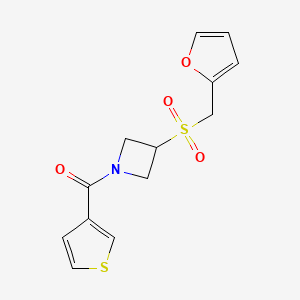
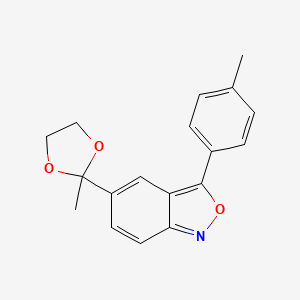


methanone](/img/structure/B2495417.png)


![Pyrazolo[1,5-a]pyridin-3-yl(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone](/img/structure/B2495423.png)